ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl ester group, a nitro group, and a phenyl group attached to the pyrazole ring.
Preparation Methods
The synthesis of ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate typically involves the condensation of 1,3-diketones with arylhydrazines. One common method is the reaction of ethyl acetoacetate with phenylhydrazine in the presence of a nitro-substituted benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, such as the reduction of the nitro group to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and proteins. The phenyl group and pyrazole ring contribute to the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Ethyl 4-nitro-1-phenyl-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate: This compound has a trifluoromethyl group instead of a nitro group, which affects its reactivity and biological activity.
3-Methyl-1-phenyl-1H-pyrazole-5-ol: This compound has a hydroxyl group instead of an ester group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a distinct set of chemical and biological properties .
Properties
CAS No. |
21443-84-5 |
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Molecular Formula |
C12H11N3O4 |
Molecular Weight |
261.2 |
Purity |
95 |
Origin of Product |
United States |
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